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molecular formula C12H14O4 B8606869 4-(1-Methoxycarbonyl-1-methyl-ethyl)-benzoic acid

4-(1-Methoxycarbonyl-1-methyl-ethyl)-benzoic acid

Cat. No. B8606869
M. Wt: 222.24 g/mol
InChI Key: CFJLPCKTUNAUIH-UHFFFAOYSA-N
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Patent
US07772253B2

Procedure details

5.60 g (27 mmol) of 2-(4-formyl-phenyl)-2-methyl-propionic acid methyl ester was dissolved in 112 mL of tert-butanol; 16.97 mL (11.20 g=136 mmol) of 2-methyl-2-butene was added, followed by a solution of 7.98 g (71 mmol) of sodium chlorite and 6.35 g (41 mmol) of sodium dihydrogen phosphate in 56 mL of water. After 20 hours, the reaction mixture was poured into crashed ice/EtOAc, the pH was adjusted to ˜3.0 with aq. HCl (1N) and it was extracted twice with EtOAc; the organic phases were washed with water, dried (MgSO4), filtered and evaporated. The crude product was purified by recrystallisation from EtOAc/heptane to give 3.00 g of the title compound as colorless solid. MS: 221.2 [(M−H)−].
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
112 mL
Type
solvent
Reaction Step One
Quantity
16.97 mL
Type
reactant
Reaction Step Two
Quantity
7.98 g
Type
reactant
Reaction Step Three
Quantity
6.35 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
56 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:15])[C:4]([C:7]1[CH:12]=[CH:11][C:10]([CH:13]=[O:14])=[CH:9][CH:8]=1)([CH3:6])[CH3:5].CC(=CC)C.Cl([O-])=[O:22].[Na+].P([O-])(O)(O)=O.[Na+].Cl>C(O)(C)(C)C.O>[CH3:1][O:2][C:3]([C:4]([C:7]1[CH:8]=[CH:9][C:10]([C:13]([OH:22])=[O:14])=[CH:11][CH:12]=1)([CH3:6])[CH3:5])=[O:15] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
COC(C(C)(C)C1=CC=C(C=C1)C=O)=O
Name
Quantity
112 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
16.97 mL
Type
reactant
Smiles
CC(C)=CC
Step Three
Name
Quantity
7.98 g
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Step Four
Name
Quantity
6.35 g
Type
reactant
Smiles
P(=O)(O)(O)[O-].[Na+]
Step Five
Name
ice EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
56 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the reaction mixture was poured
EXTRACTION
Type
EXTRACTION
Details
was extracted twice with EtOAc
WASH
Type
WASH
Details
the organic phases were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by recrystallisation from EtOAc/heptane

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
COC(=O)C(C)(C)C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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